N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Description

Propriétés

Formule moléculaire |

C62H100ClN5O18 |

|---|---|

Poids moléculaire |

1238.9 g/mol |

Nom IUPAC |

2-[(1E,3E,5E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride |

InChI |

InChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1 |

Clé InChI |

PKHNSJLVAZPWTJ-UHFFFAOYSA-M |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 |

Origine du produit |

United States |

Foundational & Exploratory

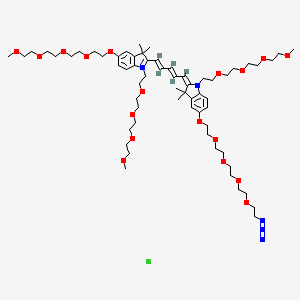

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 chemical structure

An In-depth Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

This technical guide provides a comprehensive overview of the heterobifunctional fluorescent linker, this compound. It is designed for researchers, scientists, and drug development professionals, detailing the molecule's chemical structure, core properties, and applications in bioconjugation and proteomics. This guide includes detailed experimental protocols and quantitative data to facilitate its use in advanced research settings.

Core Concepts and Properties

This compound is a sophisticated chemical tool that integrates a bright, far-red fluorescent dye (Cy5) with a bioorthogonal azide functional group via a series of hydrophilic polyethylene glycol (PEG) spacers. This unique architecture is engineered for high-specificity labeling and detection of biomolecules.

-

Cy5 (Cyanine5) Dye : A fluorescent dye renowned for its high molar absorptivity and good quantum yield.[1] It exhibits maximum excitation and emission wavelengths in the far-red spectrum, a region where background autofluorescence from biological samples is significantly reduced, thereby providing a high signal-to-noise ratio.[1]

-

Azide Group (-N₃) : This functional group is a cornerstone of "click chemistry," a class of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide moiety readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, the latter of which proceeds without a cytotoxic copper catalyst.[2][3][4]

-

PEG Spacers : The four PEG4 (polyethylene glycol, 4 repeating units) chains enhance the molecule's aqueous solubility and stability.[5] They also provide a flexible, hydrophilic spacer arm that minimizes steric hindrance and potential aggregation, which can be crucial when labeling large biomolecules.[5][6]

This molecule is particularly valuable as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[2][7]

Chemical Structure and Physicochemical Properties

The chemical structure consists of a central Cy5 core functionalized with four PEG4 chains. Three of these are methoxy-terminated (m-PEG4), while the fourth is terminated with a reactive azide group.

Caption: Simplified schematic of the molecule's core components.

Data Presentation

The quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₂H₁₀₀ClN₅O₁₈ | [8] |

| Molecular Weight | 1238.95 g/mol (Note: some sources may list ~1239.0 g/mol ) | [8][9] |

| Purity | >98% | [8] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | [10] |

| Fluorophore | Cy5 | [8] |

| Excitation Maximum (λex) | ~649 nm | [1][9] |

| Emission Maximum (λem) | ~667 nm | [1][9] |

| CAS Number | 2107273-58-3 | [5][7] |

Experimental Protocols

This molecule is primarily used for conjugating to alkyne-modified biomolecules via click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods depends on the application, with SPAAC being preferred for live-cell imaging to avoid copper-induced cytotoxicity.[3]

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized Cy5 reagent to an alkyne-containing molecule (e.g., a protein or nucleic acid).

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.0-8.0[1]

-

Catalyst Stock: Copper(II) sulfate (CuSO₄) solution

-

Ligand Stock: THPTA or TBTA ligand

-

Reducing Agent Stock: Freshly prepared Sodium Ascorbate solution

-

Purification column (e.g., size-exclusion chromatography, PD-10 desalting column)[6]

Procedure:

-

Prepare Reactants :

-

Dissolve the alkyne-containing biomolecule in the reaction buffer.

-

Prepare a stock solution (e.g., 10 mM) of the Azide-PEG4-Cy5 reagent in anhydrous DMSO or DMF.[10]

-

-

Reaction Setup :

-

In a reaction tube, combine the alkyne-biomolecule and the Azide-PEG4-Cy5 stock solution. A 5- to 20-fold molar excess of the dye reagent is a common starting point, but this should be optimized for the specific application.[11]

-

Add the copper ligand (e.g., THPTA) to the mixture.

-

Add the CuSO₄ solution to a final concentration of 100-200 µM.[6]

-

-

Initiate Reaction :

-

Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.[1]

-

-

Incubation :

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[1] Reaction progress can be monitored by LC-MS or SDS-PAGE.

-

-

Purification :

Caption: Experimental workflow for CuAAC labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for applications in living systems. It requires the biomolecule to be functionalized with a strained alkyne, such as DBCO or BCN.

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO)-modified biomolecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: PBS or other appropriate biological buffer, pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Reactants :

-

Dissolve the strained alkyne-biomolecule in the reaction buffer.

-

Prepare a stock solution of the Azide-PEG4-Cy5 reagent in anhydrous DMSO or DMF.

-

-

Conjugation Reaction :

-

Combine the strained alkyne-biomolecule and the Azide-PEG4-Cy5 stock solution. The optimal molar ratio should be determined empirically.

-

-

Incubation :

-

Incubate the reaction mixture for 4-12 hours at room temperature or 37°C, protected from light. SPAAC reactions are generally slower than CuAAC.[6]

-

-

Purification :

-

Purify the Cy5-labeled conjugate using size-exclusion chromatography to remove any unreacted dye.[6]

-

Caption: Experimental workflow for SPAAC (copper-free) labeling.

Applications in PROTAC Development

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding ligands is critical for PROTAC efficacy. This compound serves as a fluorescent, PEG-based PROTAC linker, enabling the synthesis and tracking of PROTAC constructs.[2][7] The azide group allows for the final "click" assembly of the PROTAC from alkyne-modified fragments.

Caption: Logical relationship of the linker within a PROTAC construct.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:2107273-58-3 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-(mPEG4)-N'-(mPEG4)-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 9. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Azide-PEG-Cy5 Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of azide-PEG-Cy5 probes, essential tools in bioconjugation and molecular imaging. We present two primary synthetic pathways, detailed experimental protocols, purification strategies, and characterization techniques to ensure the production of high-purity, well-defined fluorescent probes for reproducible and reliable results in research and development.

Introduction

Azide-PEG-Cy5 probes are versatile heterobifunctional molecules that combine the key features of a terminal azide group for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer, and a vibrant Cy5 fluorescent dye. The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates. The azide functionality allows for specific and efficient covalent bond formation with alkyne-modified molecules, while the Cy5 dye enables sensitive detection in the far-red spectral region, minimizing background autofluorescence from biological samples. These probes are widely used for labeling proteins, antibodies, nucleic acids, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.

Synthetic Strategies

Two primary strategies for the synthesis of azide-PEG-Cy5 probes are presented: the Amine Coupling Route and the Click Chemistry Route. The choice of strategy depends on the availability of starting materials and the desired final product structure.

Amine Coupling Route

This approach involves the reaction of an amine-functionalized PEG-azide with an N-hydroxysuccinimide (NHS)-activated Cy5 dye. The NHS ester of Cy5 reacts efficiently with the primary amine of the PEG linker to form a stable amide bond.

Click Chemistry Route

This strategy utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a Cy5-alkyne molecule to an azide-functionalized PEG linker. This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of azide-PEG-Cy5 probes via the two routes described above.

Synthesis via Amine Coupling Route

This protocol describes the synthesis of azide-PEG-Cy5 by reacting a commercially available or synthesized amine-PEG-azide with Cy5-NHS ester.

Materials:

-

Amine-PEG-azide (e.g., H2N-PEG-N3)

-

Cy5 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography or preparative HPLC)

Protocol:

-

Preparation of Amine-PEG-Azide Solution: Dissolve amine-PEG-azide in the reaction buffer to a final concentration of 10 mg/mL.

-

Preparation of Cy5-NHS Ester Solution: Immediately before use, dissolve Cy5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

To the amine-PEG-azide solution, add a 1.5 to 3-fold molar excess of the Cy5-NHS ester solution.

-

Add a 20-fold molar excess of TEA or DIPEA to the reaction mixture to maintain a basic pH.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted Cy5-NHS ester. Incubate for 30 minutes at room temperature.[1]

Synthesis via Click Chemistry Route

This protocol details the synthesis of azide-PEG-Cy5 using a copper-catalyzed click chemistry reaction between a Cy5-alkyne and an azide-PEG derivative.

Materials:

-

Azide-PEG derivative (e.g., Azide-PEG-OH)

-

Cy5-alkyne

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Solvent: e.g., a mixture of water and a co-solvent like DMSO or t-butanol

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Azide-PEG in the reaction solvent.

-

Prepare a stock solution of Cy5-alkyne in DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO₄ in water.[2]

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.[2]

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[2][3]

-

-

Click Reaction:

-

In a reaction vessel, combine the Azide-PEG and Cy5-alkyne (a slight molar excess of one reactant, e.g., 1.2 equivalents, can be used to drive the reaction to completion).

-

Add the THPTA or TBTA ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[2]

-

Purification of Azide-PEG-Cy5 Probes

Purification is a critical step to remove unreacted starting materials, catalysts, and by-products, which can interfere with downstream applications. High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying fluorescently labeled probes.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The azide-PEG-Cy5 product is more hydrophobic than the starting PEG linker and can be effectively separated.

Typical RP-HPLC Conditions:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 20-30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV-Vis at 260 nm and 650 nm |

Protocol:

-

Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA.

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Elution: Run the gradient to elute the components. The azide-PEG-Cy5 product will typically elute at a higher acetonitrile concentration than the unreacted PEG linker.

-

Fraction Collection: Collect the fractions corresponding to the product peak.

-

Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator or a speed vacuum concentrator.

-

Lyophilization: Freeze-dry the aqueous solution to obtain the purified azide-PEG-Cy5 probe as a solid. The lyophilized product should be stored at -20°C or lower, protected from light and moisture.[4][5][6][7][8]

Characterization of Azide-PEG-Cy5 Probes

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized probe.

Quantitative Data Summary

| Analytical Method | Parameter Measured | Expected Outcome for High-Quality Product |

| RP-HPLC | Purity | ≥95% as a single major peak |

| Mass Spectrometry (MS) | Molecular Weight | Observed mass should match the theoretical mass of the conjugate (e.g., ESI-MS) |

| ¹H NMR Spectroscopy | Chemical Structure | Characteristic peaks corresponding to the PEG backbone, azide, and aromatic protons of Cy5 are present and integrated correctly |

| UV-Vis Spectroscopy | Dye Concentration and Purity | Absorbance maximum (~646 nm for Cy5) is sharp and the spectral shape is characteristic of the dye |

| Fluoroscopy | Fluorescence Emission | Emission maximum at ~662 nm upon excitation at ~646 nm |

Detailed Characterization Protocols

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Sample Preparation: Dissolve the purified probe in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).

-

Analysis: Infuse the sample into the mass spectrometer and acquire data in the positive ion mode. The observed mass should correspond to the calculated theoretical mass of the azide-PEG-Cy5 product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

-

Analysis: Acquire the ¹H NMR spectrum.

-

Expected Result: Look for characteristic signals:

UV-Vis Spectroscopy:

-

Objective: To determine the concentration of the probe and assess the purity of the dye component.

-

Solvent: A suitable buffer (e.g., PBS) or water.

-

Analysis:

-

Blank the spectrophotometer with the solvent.

-

Measure the absorbance spectrum of a diluted solution of the purified probe from approximately 250 nm to 750 nm.

-

-

Expected Result:

-

A primary absorbance peak for Cy5 at approximately 646 nm.

-

The concentration of the azide-PEG-Cy5 probe can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at 646 nm, ε is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[14][15]

-

Visualizations

Synthetic Workflow: Amine Coupling Route

Caption: Workflow for the synthesis of Azide-PEG-Cy5 via the amine coupling route.

Synthetic Workflow: Click Chemistry Route

Caption: Workflow for the synthesis of Azide-PEG-Cy5 via the click chemistry route.

General Purification and Characterization Workflow

Caption: General workflow for the purification and characterization of Azide-PEG-Cy5 probes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Lyophilization of polyethylene glycol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Lyophilization and Cryoprotection on the Stability and Morphology of Drug-Loaded Poly(ethylene glycol-b-ε-caprolactone) Micelles [mdpi.com]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Characterization of PEGylated Cy5 Azide by Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric characterization of PEGylated Cy5 azide, a fluorescent probe increasingly utilized in bioconjugation, drug delivery, and molecular imaging. This document outlines the inherent challenges, compares common mass spectrometry (MS) techniques, and provides detailed experimental protocols for the analysis of these complex molecules.

Introduction to PEGylated Cy5 Azide and its Analytical Challenges

PEGylated Cy5 azide combines the far-red fluorescent properties of the cyanine 5 (Cy5) dye with the biocompatibility and solubility-enhancing characteristics of polyethylene glycol (PEG). The terminal azide group facilitates efficient bioconjugation via "click chemistry." However, the analysis of these molecules by mass spectrometry presents several challenges:

-

Heterogeneity of PEG: The PEG component is often a polydisperse mixture of oligomers, resulting in a distribution of molecular weights rather than a single mass. This leads to a series of peaks in the mass spectrum, each differing by the mass of an ethylene glycol unit (44 Da).[1][2]

-

Complex Fragmentation: The presence of both the PEG chain and the Cy5 dye can lead to complex fragmentation patterns in tandem mass spectrometry (MS/MS), making spectral interpretation challenging.[1]

-

Ion Suppression: The hydrophobic nature of the Cy5 dye can suppress the ionization of the entire molecule, potentially leading to lower signal intensity in the mass spectrum.[1]

-

Multiple Charge States: In electrospray ionization (ESI), the molecule can acquire multiple charges, further complicating the mass spectrum.[2]

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometry technique is critical for the successful characterization of PEGylated Cy5 azide. The two most common methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), each offer distinct advantages and disadvantages.

| Mass Spectrometry Platform | Ionization Principle | Key Advantages | Key Limitations |

| MALDI-TOF | Laser-induced desorption and ionization from a solid-phase matrix. | - Primarily produces singly charged ions, leading to simpler spectra.[3][4] - High mass range is well-suited for polydisperse samples.[5] - Tolerant to some impurities. | - Can be less readily coupled to liquid chromatography (LC). - Fragmentation for structural elucidation can be more challenging. |

| ESI-MS | Formation of gas-phase ions from a liquid solution by applying a high voltage. | - Easily coupled with LC for separation of complex mixtures.[4][6] - Soft ionization technique that can keep non-covalent complexes intact. - Well-suited for tandem MS (MS/MS) for structural analysis.[1][7] | - Often produces multiply charged ions, leading to more complex spectra.[2] - Susceptible to ion suppression from salts and detergents.[1] |

Quantitative Data Presentation

The quantitative data for commercially available PEGylated Cy5 azide reagents can be summarized as follows. It is important to note that the molecular weight will vary depending on the length of the PEG chain.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Excitation Max (nm) | Emission Max (nm) |

| Cy5-Azide | C₃₅H₄₅N₆O (free cation) | 565.78 (free cation) | ≥ 90% (HPLC) | 646 | 662 |

| Cy5-PEG3-azide | C₄₀H₅₅ClN₆O₄ | 719.4 | 96% | 646 | 662 |

| Cy5-PEG5-azide | C₄₄H₆₃ClN₆O₆ | 807.5 | 95% | 646 | 662 |

| Cy5-PEG-N3 (MW 2000) | Not specified | ~2000 | Not specified | Not specified | Not specified |

Data sourced from various supplier technical data sheets.[8][9][10][11][12]

Experimental Workflows and Protocols

The successful mass spectrometric analysis of PEGylated Cy5 azide requires careful sample preparation and optimized instrument parameters. Below are generalized workflows and starting-point protocols for both MALDI-TOF and LC-ESI-MS.

General Experimental Workflow

The overall process for characterizing PEGylated Cy5 azide by mass spectrometry can be visualized as a series of logical steps.

Detailed Experimental Protocol: MALDI-TOF MS

This protocol is a starting point for the analysis of PEGylated Cy5 azide using MALDI-TOF MS and may require optimization based on the specific instrument and PEG chain length.

1. Sample Preparation:

-

Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[13]

-

Analyte Solution: Dissolve the PEGylated Cy5 azide in a suitable solvent (e.g., 1:1 acetonitrile/water) to a final concentration of approximately 1 mg/mL.

-

Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio.

2. MALDI Plate Spotting:

-

Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature.

3. Mass Spectrometry Analysis:

-

Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme).[13]

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Reflector or linear mode (linear mode may be preferable for higher mass PEG chains).

-

Laser: Nitrogen laser (337 nm).

-

Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid excessive fragmentation.

-

Mass Range: Set a mass range appropriate for the expected molecular weight of the PEGylated Cy5 azide.

-

Calibration: Calibrate the instrument using a suitable standard with a mass close to that of the analyte.

4. Data Analysis:

-

The resulting spectrum should show a distribution of peaks, with each peak separated by approximately 44 Da, corresponding to the mass of a single ethylene glycol unit.[1]

-

The most intense peak represents the most abundant oligomer in the sample.

Detailed Experimental Protocol: LC-ESI-MS

This protocol provides a general method for the analysis of PEGylated Cy5 azide by LC-ESI-MS.

1. Sample Preparation:

-

Dissolve the PEGylated Cy5 azide in a suitable solvent compatible with reversed-phase liquid chromatography, such as a mixture of water and acetonitrile or methanol, to a final concentration of approximately 0.1-1 mg/mL.

2. Liquid Chromatography:

-

LC System: An HPLC or UPLC system.

-

Column: A reversed-phase C8 or C18 column suitable for small molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 15-30 minutes).

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

Injection Volume: 1-10 µL.

3. Mass Spectrometry:

-

Instrument: An ESI-TOF, ESI-Quadrupole-TOF (Q-TOF), or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Mass Range: A range encompassing the expected m/z values of the analyte (e.g., m/z 300-2000).[1]

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.

-

Resolution: A resolving power of at least 10,000 is recommended to resolve isotopic peaks. For high-resolution analysis, >60,000 is preferable.[1]

4. Data Analysis:

-

The raw data will likely contain a series of multiply charged ions for each PEG oligomer.

-

Deconvolution software is used to process the raw spectrum and generate a zero-charge mass spectrum, which will show the distribution of the different PEGylated species.[1]

Decision-Making for Method Selection

The choice between MALDI-TOF and ESI-MS often depends on the specific analytical goal. The following logical diagram can guide the decision-making process.

Conclusion

The mass spectrometric characterization of PEGylated Cy5 azide is essential for ensuring its quality and proper application in research and development. While the inherent heterogeneity of the PEG chain presents analytical challenges, a systematic approach utilizing high-resolution mass spectrometry, either by MALDI-TOF or LC-ESI-MS, provides a robust framework for detailed characterization.[1] The choice of technique should be guided by the specific analytical requirements, with MALDI-TOF offering a rapid method for determining molecular weight distribution and LC-ESI-MS providing a powerful tool for analyzing complex mixtures and performing detailed structural analysis. Careful optimization of sample preparation and instrument parameters is crucial for obtaining high-quality, interpretable data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. kinampark.com [kinampark.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 10. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 12. chemscene.com [chemscene.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of the fluorescent probe N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5. This molecule is a versatile tool in modern life sciences research, combining the bright, far-red fluorescence of Cyanine 5 (Cy5) with the bioorthogonal reactivity of an azide group, all enhanced by the solubilizing and biocompatible properties of polyethylene glycol (PEG) chains.

Core Properties

This compound is a highly specialized chemical compound designed for bioconjugation, enabling the fluorescent labeling of a wide range of biomolecules. Its structure incorporates a Cy5 core, which is a fluorescent dye known for its high molar extinction coefficient and emission in the far-red spectrum, minimizing background autofluorescence from biological samples.[1][2] The presence of multiple methoxy-terminated PEG4 spacers significantly enhances the hydrophilicity and biocompatibility of the molecule, improving its solubility in aqueous buffers and reducing non-specific binding.[3] The terminal azide group provides a reactive handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. These values are essential for designing and executing experiments, as well as for the quantitative analysis of results.

| Property | Value | References |

| Molecular Formula | C62H100ClN5O18 | [5] |

| Molecular Weight | 1238.95 g/mol | [5] |

| Excitation Maximum (λex) | ~649 nm | [6] |

| Emission Maximum (λem) | ~667 nm | [6] |

| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ (estimated) | [7] |

| Quantum Yield (Φ) | ~0.2 (estimated for Cy5 azide) | [8] |

| Solubility | Soluble in Water, DMSO, DMF | [2] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [8] |

Note: The molar extinction coefficient is based on the value for Cy5-PEG3-azide, a closely related compound. The quantum yield is a general value for Cy5 azide and may vary depending on the conjugation state and local environment.

Experimental Protocols

The azide functionality of this compound allows for its conjugation to alkyne-modified biomolecules through click chemistry. The following are detailed, adaptable protocols for common applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column (e.g., PD-10)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 1 mg) with a 5-10 fold molar excess of the this compound stock solution.

-

Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

-

-

Catalyst Addition:

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-2 mM.

-

-

Reaction Initiation:

-

Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of live cells that have been metabolically engineered to express a strained alkyne (e.g., DBCO, BCN) on their surface.

Materials:

-

Cells expressing a strained alkyne on their surface

-

This compound

-

Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

-

-

Labeling Solution Preparation:

-

Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration (typically 5-20 µM) should be determined empirically.

-

-

Cell Labeling:

-

Replace the culture medium with the labeling solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed PBS to remove any unbound dye.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

-

Mandatory Visualizations

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS:2107273-58-3 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. N-(mPEG4)-N'-(mPEG4)-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 7. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 8. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

The Solubility of Long-Chain PEGylated Cy5 in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of long-chain Polyethylene Glycol (PEG)-conjugated Cyanine 5 (Cy5) in aqueous buffers. Understanding and controlling the solubility of these fluorescent probes is critical for their successful application in biological imaging, diagnostics, and as components of targeted drug delivery systems. This document details the impact of PEGylation on the aqueous solubility of Cy5, provides detailed experimental protocols for solubility determination and conjugate synthesis, and presents quantitative data to guide formulation and experimental design.

The Role of PEGylation in Enhancing Cy5 Solubility

Cyanine 5 (Cy5) is a widely used fluorescent dye in the far-red to near-infrared (NIR) spectrum, a region advantageous for biological applications due to reduced autofluorescence from endogenous molecules. However, the parent Cy5 molecule is inherently hydrophobic and exhibits very poor solubility in aqueous solutions, often leading to aggregation and fluorescence quenching.[1][2][3]

PEGylation, the covalent attachment of polyethylene glycol chains, is a powerful and commonly employed strategy to overcome this limitation. The hydrophilic nature of the repeating ethylene oxide units in the PEG polymer forms a hydration shell around the Cy5 molecule, significantly increasing its water solubility.[2][3][4] This not only prevents aggregation but can also enhance the photophysical properties of the dye, leading to brighter and more stable fluorescence.

The length of the PEG chain is a critical determinant of the resulting conjugate's properties. Generally, longer PEG chains lead to a greater increase in aqueous solubility and can further improve in vivo stability and circulation times by reducing renal clearance and recognition by the immune system.[4][5]

Quantitative Solubility Data

While precise solubility values can vary depending on the specific linkage chemistry, purity, and buffer composition, the following tables provide a summary of the expected solubility of non-PEGylated and long-chain PEGylated Cy5 in common aqueous buffers.

Table 1: Solubility of Unmodified Cy5

| Solvent/Buffer | Reported Solubility | Observations |

| Water | Very poorly soluble | Prone to aggregation and precipitation. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Aggregation is common, leading to fluorescence quenching. |

| Dimethyl Sulfoxide (DMSO) | Good | Common solvent for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Good | Another organic solvent suitable for stock solutions. |

Table 2: Representative Solubility of Long-Chain PEGylated Cy5

| Compound | Molecular Weight of PEG (Da) | Expected Solubility in Water | Expected Solubility in PBS (pH 7.4) |

| mPEG-Cy5 | 2,000 | > 10 mg/mL | > 10 mg/mL |

| mPEG-Cy5 | 5,000 | > 20 mg/mL | > 20 mg/mL |

| mPEG-Cy5 | 10,000 | > 25 mg/mL | > 25 mg/mL |

| mPEG-Cy5 | 20,000 | > 30 mg/mL | > 30 mg/mL |

Note: The data in Table 2 is representative and illustrates the general trend of increasing solubility with longer PEG chains. Actual values should be determined empirically for each specific conjugate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a long-chain PEGylated Cy5 conjugate and the determination of its aqueous solubility.

Synthesis of Amine-Reactive mPEG-Cy5 (5 kDa)

This protocol describes the synthesis of a methoxy-PEG-Cy5 conjugate with a 5000 Da PEG chain, activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on target biomolecules.

Materials:

-

Cy5-NHS ester

-

Methoxy-PEG-amine, MW 5000 g/mol (MeO-PEG-NH2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Milli-Q water

-

180 mM Sodium Chloride (NaCl) solution

-

G-15 Sephadex column

-

Lyophilizer

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for purity analysis

Procedure:

-

Dissolve Cy5-NHS ester (2 equivalents) and MeO-PEG-NH2 (1 equivalent, e.g., 30 mg, 6 μmol) in anhydrous DMSO (1 mL).[2]

-

Stir the reaction mixture in the dark at room temperature for 18 hours.[2]

-

Dilute the reaction mixture with 20 mL of Milli-Q water and lyophilize to remove the water and DMSO.[2]

-

Dissolve the resulting residue in 1 mL of 180 mM NaCl solution.[2]

-

Purify the conjugate using a G-15 Sephadex column to separate the PEGylated Cy5 from unreacted dye and other small molecules.[2]

-

Combine the fractions containing the blue-colored product and lyophilize to obtain the mPEG-Cy5 as a blue solid.[2]

-

Confirm the purity of the final product by HPLC-MS analysis.[2]

Workflow for the synthesis and purification of mPEG-Cy5.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in an aqueous buffer.[6]

Materials:

-

Lyophilized long-chain PEGylated Cy5

-

High-purity water (e.g., Milli-Q)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sealed glass vials

-

Thermostatically controlled shaker

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of the PEGylated Cy5 in the desired aqueous buffer (e.g., PBS) at a known high concentration.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 650 nm).

-

Plot a calibration curve of absorbance versus concentration.[6]

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the lyophilized PEGylated Cy5 to a known volume of the aqueous buffer in a sealed vial to create a supersaturated solution.

-

Agitate the vials in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[6]

-

Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.[6]

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.[6]

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the dye in the diluted supernatant.

-

Multiply this concentration by the dilution factor to obtain the equilibrium solubility of the PEGylated Cy5.[6]

-

Workflow for determining aqueous solubility via the shake-flask method.

Assessment of Aggregation using UV-Vis Spectroscopy

Dye aggregation can be monitored by observing changes in the absorption spectrum as a function of concentration. H-aggregates (face-to-face stacking) typically cause a blue-shift in the absorption maximum, while J-aggregates (head-to-tail assembly) result in a red-shifted and often sharper peak.[6]

Materials:

-

Long-chain PEGylated Cy5

-

Aqueous buffer (e.g., PBS)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a concentrated stock solution of the PEGylated Cy5 in the aqueous buffer.

-

Perform a series of dilutions of the stock solution in the same buffer.

-

Record the UV-Vis absorption spectrum for each concentration.

-

Observe any changes in the position of the absorption maximum (λmax) and the appearance of new shoulders or peaks as the concentration increases. A stable λmax across a wide concentration range suggests the absence of significant aggregation.[6]

Workflow for assessing aggregation using UV-Vis spectroscopy.

Conclusion

The PEGylation of Cy5 is an essential strategy to render this valuable NIR fluorophore suitable for a wide range of applications in aqueous environments. The length of the attached PEG chain plays a crucial role, with longer chains generally providing a significant enhancement in solubility. The experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of long-chain PEGylated Cy5 conjugates, enabling researchers to optimize their properties for specific applications in drug development and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Mechanism of Action of Azide-Functionalized Fluorescent Probes: A Technical Guide

Introduction

Azide-functionalized fluorescent probes represent a cornerstone of modern chemical biology, enabling the precise visualization of biomolecules and dynamic processes within living systems. The azide group, being small, metabolically stable, and biologically inert, serves as an ideal bioorthogonal handle.[1][2] It can be incorporated into various biomolecules like proteins, glycans, and nucleic acids through metabolic labeling.[1][3] The core principle of these probes lies in a "turn-on" mechanism, where the azide moiety quenches the fluorescence of a conjugated fluorophore. Upon a specific and controlled bioorthogonal reaction, the azide is transformed, releasing the quenching effect and causing a significant increase in fluorescence. This guide provides an in-depth exploration of the mechanisms, quantitative performance, and experimental application of these powerful molecular tools.

Core Mechanisms of Action

The functionality of azide-based probes is governed by two key processes: fluorescence quenching in the "off" state and fluorescence activation through a bioorthogonal reaction.

Fluorescence Quenching: The "Off" State

In their native state, azide-functionalized probes are typically non-fluorescent or weakly fluorescent. This quenching is primarily achieved through Photoinduced Electron Transfer (PeT).[4] The azide group, being electron-rich, can donate an electron to the excited-state fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state, thus preventing the emission of a photon (fluorescence).[4] In some designs, particularly with rhodamine-based dyes, the azide group enforces a closed, non-conjugated lactone structure, which is non-fluorescent.[5][6]

Fluorescence Activation: The "On" State

The "turn-on" signal is triggered by a bioorthogonal reaction that chemically transforms the azide group, thereby eliminating its quenching effect. The most prominent activation mechanisms are detailed below.

One of the earliest bioorthogonal reactions, the Staudinger ligation, involves the reaction of an azide with a phosphine reagent (typically an engineered triarylphosphine).[1][7] This reaction proceeds through an aza-ylide intermediate, which then rearranges in aqueous solution to form a stable amide bond, concurrently oxidizing the phosphine to a phosphine oxide.[1][8] The oxidation of the phosphine eliminates its ability to quench the fluorophore, leading to fluorescence activation.[1] While robust and specific, its reaction kinetics are generally slower compared to click chemistry alternatives.[7]

Popularized as the quintessential "click chemistry" reaction, CuAAC involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[9][10] This reaction forms a stable, five-membered triazole ring.[11] The formation of the triazole ring alters the electronic properties of the system, disrupting the PeT quenching mechanism and restoring fluorescence.[4][11] While highly efficient, the requirement for a copper catalyst can be a source of cytotoxicity, often limiting its application in live-cell imaging.[8][12]

To circumvent the cytotoxicity issues of CuAAC, SPAAC was developed as a copper-free alternative.[12][] This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which possesses high ring strain.[][14] The energy released from this strain drives the cycloaddition with an azide, allowing the reaction to proceed rapidly and efficiently at physiological temperatures without a metal catalyst.[] SPAAC is the preferred method for live-cell and in vivo imaging due to its high biocompatibility and fast kinetics.[12][14]

A distinct class of azide-functionalized probes is designed for the detection of specific endogenous molecules, most notably hydrogen sulfide (H₂S).[15] In these probes, H₂S acts as a reducing agent, converting the electron-withdrawing azide group into an electron-donating amine group.[6][15] This chemical reduction restores the fluorophore's π-conjugation system and/or disables the PeT quenching mechanism, leading to a strong fluorescent signal.[6] This reaction-based sensing provides high selectivity for H₂S over other biological thiols.[5]

Quantitative Data Presentation

The performance of a fluorescent probe is defined by its photophysical properties and reaction kinetics. The following table summarizes key quantitative data for different activation mechanisms, providing a basis for probe selection.

| Parameter | Staudinger Ligation | CuAAC | SPAAC (Cyclooctynes) | Azide-Reduction (H₂S Probes) |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10⁻³[7] | 10² - 10⁴ | 0.1 - 1.0 | N/A (Analyte-dependent) |

| Typical Fluorophore | Coumarin, Rhodamine | Coumarin, Rhodamine, Si-Rhodamine, Fluorescein | Coumarin, Alexa Fluor, Cyanine | Rhodamine, Naphthalimide |

| Quantum Yield (ΦF) - Quenched | Low (<0.01) | Low (<0.01) | Low (<0.01) | Low (<0.01) |

| Quantum Yield (ΦF) - Activated | 0.4 - 0.8 | Up to 0.74[4] | 0.3 - 0.9 | 0.1 - 0.5 |

| Fluorescence Enhancement (Fold Increase) | 10 - 100 | Up to 283-fold[4] | 20 - 100 | 10 - 50 |

| Biocompatibility | High | Moderate (Cu toxicity)[8] | Very High (Copper-free)[12] | High |

Experimental Protocols

Successful application of azide-functionalized probes requires careful experimental design. Below are generalized protocols for common applications.

General Workflow for Cellular Labeling and Imaging

The overall process involves introducing one bioorthogonal handle (e.g., an alkyne) into cellular biomolecules via metabolic labeling, followed by the introduction of the azide-functionalized fluorescent probe.

Protocol 1: Live-Cell Imaging using SPAAC

This protocol is designed for visualizing dynamic processes in living cells, leveraging the biocompatibility of copper-free click chemistry.[12]

-

Metabolic Labeling: Culture cells in media supplemented with an azide-modified metabolic precursor (e.g., 50-100 µM L-azidohomoalanine (AHA) to label newly synthesized proteins) for 4-16 hours.

-

Cell Preparation: Gently wash the cells twice with warm phosphate-buffered saline (PBS) or complete media to remove the excess metabolic label.

-

Probe Labeling: Add the strained alkyne-functionalized fluorescent probe (e.g., DBCO-Fluorophore) to the cell media at a final concentration of 5-20 µM.

-

Incubation: Incubate the cells for 10-60 minutes at 37°C, protected from light.[12] Optimal time should be determined empirically.

-

Washing: Wash the cells three times with warm PBS or media to remove the unreacted probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Protocol 2: Fixed-Cell Labeling using CuAAC

This protocol is suitable for high-resolution imaging of fixed samples where cell viability is not a concern.

-

Metabolic Labeling: Perform metabolic labeling as described in the SPAAC protocol.

-

Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Click Reaction Cocktail Preparation: Freshly prepare the click reaction cocktail. For a 100 µL reaction, mix:

-

Azide-functionalized fluorescent probe (2-10 µM final concentration).

-

Copper(II) sulfate (CuSO₄) (1 mM final concentration).[16]

-

A copper ligand such as THPTA (5 mM final concentration) to stabilize the Cu(I) ion.[16]

-

A reducing agent such as sodium ascorbate (10 mM final concentration), added last to initiate the reaction.[16] All reagents are diluted in PBS.

-

-

Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells thoroughly (3-5 times) with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove copper and excess probe.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image.

Protocol 3: Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is typically determined using a relative method, comparing the probe's fluorescence to a well-characterized standard with a known quantum yield.[17][18]

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the probe being tested (e.g., quinine sulfate, rhodamine 6G).[19]

-

Solution Preparation: Prepare a series of five dilute solutions of both the fluorescent probe and the standard in the same solvent. The absorbance of each solution at the chosen excitation wavelength must be kept below 0.1 to prevent inner filter effects.[19]

-

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.

-

The quantum yield of the probe (Φ_probe) is calculated using the following equation:[17] Φ_probe = Φ_std * (Grad_probe / Grad_std) * (n_probe² / n_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_probe and Grad_std are the gradients of the respective plots.

-

n_probe and n_std are the refractive indices of the probe and standard solutions (if different solvents are used).

-

-

Conclusion

Azide-functionalized fluorescent probes are versatile tools that operate on elegant "off-on" principles, primarily driven by bioorthogonal reactions that alleviate fluorescence quenching. The choice between Staudinger ligation, CuAAC, and SPAAC depends critically on the experimental context, with SPAAC being the dominant method for live-cell applications due to its superior biocompatibility. A thorough understanding of their mechanisms of action, quantitative characteristics, and experimental protocols is essential for leveraging their full potential in biological research and drug development, enabling researchers to illuminate the intricate molecular workings of life with ever-increasing clarity and precision.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Staudinger Ligation | MolecularCloud [molecularcloud.org]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA | MDPI [mdpi.com]

- 15. Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Click Chemistry for Bioconjugation with Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of chemical reactions that are highly specific, efficient, and biocompatible.[1] This powerful toolkit enables the precise attachment of fluorescent dyes to a wide array of biomolecules, including proteins, nucleic acids, and glycans, facilitating advanced cellular imaging and analysis.[2][3] This technical guide provides a comprehensive overview of the core principles of click chemistry, detailed experimental protocols for fluorescent labeling, and quantitative data to inform experimental design.

Core Principles of Click Chemistry for Bioconjugation

The foundation of click chemistry lies in a set of criteria for ideal chemical reactions, which should be modular, high-yielding, and generate only inoffensive byproducts.[1] For biological applications, a critical requirement is bioorthogonality, meaning the reaction can proceed within a complex biological environment without interfering with native biochemical processes.[1] The most prominent click reactions for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage from the reaction of a terminal alkyne and an azide, catalyzed by copper(I).[4][5] CuAAC is known for its rapid kinetics and the small, synthetically accessible nature of the azide and alkyne functional groups.[6][7] However, the requirement of a copper catalyst can be a concern due to its potential cytotoxicity, though the use of stabilizing ligands can mitigate these effects.[8][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity in live-cell imaging, SPAAC was developed.[10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[11][12] While generally having slower reaction kinetics than CuAAC, the development of new cyclooctyne reagents has significantly increased reaction rates.[1]

Quantitative Data for Click Chemistry Reactions

The selection between CuAAC and SPAAC is often dictated by the specific experimental requirements, balancing the need for rapid reaction kinetics with the imperative of biocompatibility. The following tables provide a summary of key quantitative data to aid in this decision-making process.

Table 1: Comparison of Second-Order Rate Constants for Click Chemistry Reactions

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne + Azide (with ligand) | 1 - 1,000 | [1] |

| SPAAC | BCN + Benzyl Azide | ~0.1 | [1] |

| SPAAC | DIBAC + Benzyl Azide | ~0.3 | [1] |

| SPAAC | BARAC + Azide | 1.0 | [1] |

| IEDDA | Tetrazine + Trans-cyclooctene (TCO) | 1 - 10⁶ | [1][6][7] |

Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.

Table 2: Common Fluorescent Dyes for Click Chemistry

| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Alexa Fluor 488 | Azide or Alkyne | ~495 | ~519 | [13] |

| Alexa Fluor 555 | Azide or Alkyne | ~555 | ~565 | [13] |

| Alexa Fluor 594 | Azide or Alkyne | ~590 | ~617 | [13] |

| Alexa Fluor 647 | Azide or Alkyne | ~650 | ~668 | [13][14] |

| Cyanine5 (Cy5) | Azide or Alkyne | ~646 | ~662 | [15] |

| Cyanine3 (Cy3) | Azide or Alkyne | ~550 | ~570 | [16] |

| Fluorescein (FAM) | Azide | ~492 | ~517 | [17] |

| Rhodamine (TAMRA) | Azide | ~544 | ~576 | [15][17] |

Visualizing Click Chemistry Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams illustrate the core concepts of CuAAC and SPAAC, as well as a typical workflow for bioconjugation.

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General workflow for a bioconjugation experiment using click chemistry.[1]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation with fluorescent dyes. It is important to note that optimization may be required for specific biomolecules and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an alkyne handle with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine stock solution (optional, to prevent side reactions)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized fluorescent dye to the desired final concentrations.

-

Add the copper-stabilizing ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]

-

Incubate the reaction at room temperature for 1-2 hours, with gentle agitation.[18]

-

If necessary, the reaction can be quenched by adding a copper chelator such as EDTA.[18]

-

Purify the fluorescently labeled protein using an appropriate method, such as size exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.[18]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the metabolic labeling of nascent proteins with L-azidohomoalanine (AHA) and subsequent fluorescent labeling with a cyclooctyne-fluorophore conjugate in live cells.[11]

Materials:

-

Cells cultured on a suitable imaging dish or plate

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-dye)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Metabolic Labeling:

-

Aspirate the complete medium from the cells and wash once with warm PBS.

-

Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

-

Replace the medium with methionine-free medium supplemented with AHA (typically 50-100 µM) and incubate for 1-4 hours to allow for incorporation into newly synthesized proteins.[11]

-

-

Washing:

-

Aspirate the AHA-containing medium and wash the cells three times with warm complete medium to remove unincorporated AHA.[11]

-

-

Cyclooctyne Labeling:

-

Incubate the cells with the cyclooctyne-fluorophore conjugate in complete medium. A starting concentration of 5-20 µM for 15-30 minutes at 37°C is recommended, but should be optimized empirically.[11]

-

-

Final Wash and Imaging:

-

Aspirate the cyclooctyne-containing medium and wash the cells three times with warm PBS to remove the unreacted probe.[11]

-

The cells are now ready for live-cell imaging using fluorescence microscopy.

-

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Click Chemistry Bioconjugation

| Issue | Possible Cause | Suggested Solution | Reference(s) |

| Low Labeling Efficiency (CuAAC) | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Degas solutions to remove oxygen. | [18] |

| Poor solubility of reagents | Use a co-solvent such as DMSO or DMF. | [5] | |

| High Background Signal | Non-specific binding of the probe | Decrease the concentration of the fluorescent probe. Increase the number and duration of washing steps. | [18] |

| Cell Toxicity (CuAAC) | Copper-induced damage | Use a copper-stabilizing ligand like THPTA. Reduce the concentration of copper and the incubation time. | [9] |

| Low Labeling Efficiency (SPAAC) | Steric hindrance | Ensure the azide/alkyne handle is accessible. Consider a longer linker on the probe. | [2] |

| Inefficient metabolic incorporation | Optimize the concentration and incubation time for the azide/alkyne-modified precursor. | [11] |

References

- 1. benchchem.com [benchchem.com]

- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. setabiomedicals.com [setabiomedicals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 17. interchim.fr [interchim.fr]

- 18. benchchem.com [benchchem.com]

The Role of PEGylation in Advancing Fluorescent Probe Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a transformative strategy for enhancing the performance of fluorescent probes in a multitude of research and diagnostic applications. This in-depth technical guide explores the fundamental principles of PEGylation and its profound impact on the photophysical and pharmacokinetic properties of fluorescent probes, leading to improved imaging quality, enhanced biocompatibility, and more accurate in vivo and in vitro analyses.

Core Principles of PEGylation in Fluorescent Probe Development

PEGylation confers a range of advantageous properties to fluorescent probes by creating a hydrophilic and biocompatible "stealth" coating.[1][2] This modification effectively mitigates many of the inherent limitations associated with conventional fluorescent dyes.

Key benefits of PEGylating fluorescent probes include:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG chains significantly improves the solubility of often hydrophobic fluorescent dyes in aqueous biological environments, preventing aggregation and precipitation that can lead to signal quenching.[3] This also enhances the colloidal stability of nanoparticle-based probes.[2]

-

Reduced Non-Specific Binding: The PEG layer acts as a physical barrier, sterically hindering non-specific interactions between the probe and various biological components like proteins and cell membranes.[1][4][5] This leads to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio, enabling more precise target localization.[1]

-

Improved Biocompatibility and Reduced Cytotoxicity: PEG is a non-toxic and non-immunogenic polymer, making PEGylated probes highly biocompatible for in vivo applications.[2][3] The PEG coating can also shield cells from the potential toxicity of the core fluorescent material.[2]

-

Enhanced Photophysical Properties: PEGylation can lead to an increase in the fluorescence quantum yield of a fluorophore, resulting in brighter signals and improved sensitivity.[1][4] It can also improve photostability, allowing for longer imaging times without significant signal degradation.[6][7]

-

Favorable Pharmacokinetics: For in vivo applications, PEGylation significantly alters the pharmacokinetic profile of fluorescent probes. It reduces uptake by the reticuloendothelial system (RES), such as the liver and spleen, leading to a longer circulation half-life.[2][8] This extended circulation time allows for more effective targeting and accumulation at the desired site.[2]

Quantitative Impact of PEGylation on Fluorescent Probe Performance

The improvements conferred by PEGylation can be quantitatively measured. The following tables summarize key performance metrics for various fluorescent probes, comparing their properties before and after PEGylation.

Table 1: Comparison of Photophysical Properties

| Fluorophore | Modification | Excitation (λmax, nm) | Emission (λmax, nm) | Quantum Yield (Φ) | Relative Brightness Increase |

| Rhodamine B | Unmodified (in water) | ~556 | ~580 | 0.31 | - |

| PEGylated | Not specified | Not specified | Not specified | 3.02x[1] | |

| FEB dye | Unmodified (in toluene) | ~550 | ~675 | 0.86 | - |

| PEGylated (in water) | ~550 | ~670 | 0.35 | - | |

| (DOTA)Lys-Cys(IR-783) | Unmodified | Not specified | Not specified | 0.053 | - |

| PEGylated | Not specified | Not specified | 0.16 | ~3x[9] | |

| (DOTA)Lys-Cys(Fluorescein) | Unmodified | Not specified | Not specified | 0.50 | - |

| PEGylated | Not specified | Not specified | 0.59 | 1.18x[9] |

Note: The quantum yield of PEGylated FEB dye is presented in an aqueous environment to highlight its performance in a biologically relevant buffer, though a direct comparison to the unmodified dye in the same solvent was not available in the cited literature.[1]

Table 2: Impact of PEGylation on In Vitro and In Vivo Performance

| Probe Type | Parameter | Unmodified | PEGylated | Fold Change/Improvement |

| Fluorochrome-bearing peptide | Non-specific cell binding (a.u.) | 79.7 | 3.1 | ~25.7x reduction[4] |

| RGD bearing peptide | Non-specific cell binding (a.u.) | 26.7 | 9.7 | ~2.75x reduction[4] |

| RAD bearing peptide | Non-specific cell binding (a.u.) | 20.4 | 3.2 | ~6.4x reduction[4] |

| [68Ga]Ga-Flu-1 vs. [68Ga]Ga-PP4-WD (PEG4) | Renal Uptake at 30 min (%ID/g) | 240.00 ± 34.68 | 25.63 ± 3.46 | ~9.4x reduction[10][11] |

| [68Ga]Ga-Flu-1 vs. [68Ga]Ga-PP8-WD (PEG8) | Renal Uptake at 30 min (%ID/g) | 240.00 ± 34.68 | 47.24 ± 3.68 | ~5.1x reduction[10][11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of PEGylated fluorescent probes. Below are key experimental protocols.

Protocol 1: Synthesis of a PEGylated Fluorescent Probe via "Click" Chemistry

This protocol describes the synthesis of a fluorescent probe using a propargyl-PEG-acid linker, which is then conjugated to a targeting ligand and an azide-modified fluorescent dye.[6]

Materials:

-

Propargyl-PEG-acid

-

Amine-containing targeting ligand (e.g., peptide, antibody)

-

N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Azide-modified fluorescent dye

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Reaction buffers (e.g., PBS, pH 7.2-7.5)

-

Organic solvent (e.g., DMSO)

Procedure:

-

Activation of Carboxylic Acid: Activate the carboxylic acid group of Propargyl-PEG-acid using EDC and NHS in an appropriate reaction buffer.[6]

-

Conjugation to Targeting Ligand: Add the activated Propargyl-PEG-acid to a solution of the amine-containing targeting ligand. Allow the reaction to proceed for 2-4 hours at room temperature.[6]

-

Purification of Intermediate: Purify the Propargyl-PEG-Targeting Ligand intermediate using a suitable method like dialysis or size-exclusion chromatography.

-

"Click" Reaction:

-

Final Purification: Purify the final PEGylated fluorescent probe using reverse-phase HPLC or dialysis to remove catalysts and unreacted components.[6]

-

Characterization: Characterize the final product using mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.[6]

Protocol 2: Live-Cell Fluorescence Microscopy

This protocol details the use of a PEGylated fluorescent probe for imaging in live cells.[1]

Materials:

-

PEGylated fluorescent probe

-

Live-cell imaging medium

-

Cells of interest seeded on glass-bottom dishes

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with an environmental chamber

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.[1]

-

Probe Preparation: Prepare a stock solution of the PEGylated fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed live-cell imaging medium.[1]

-

Cell Labeling:

-

Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[1]

-

Imaging: Add fresh, pre-warmed imaging medium to the dish and immediately begin image acquisition using the appropriate filter sets for the fluorophore.[1]

Protocol 3: Assessment of Aqueous Solubility

This protocol describes a method to determine the equilibrium solubility of a PEGylated fluorescent dye.[3]

Materials:

-

PEGylated fluorescent dye

-

Aqueous buffer (e.g., PBS)

-

UV-Vis spectrophotometer

Procedure:

-

Generation of a Calibration Curve:

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the PEGylated dye to a known volume of the aqueous buffer to create a saturated solution.[3]

-

Agitate the solution at a constant temperature for 24-48 hours to reach equilibrium.[3]

-

Centrifuge the sample to pellet the undissolved solid.[3]

-

Carefully collect an aliquot of the supernatant.[3]

-

-

Calculation of Solubility:

-

Dilute the supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.[3]

-

Use the equation from the calibration curve to calculate the concentration of the dye in the diluted supernatant.[3]

-

Multiply this concentration by the dilution factor to determine the equilibrium solubility.[3]

-